Bornyl bromide

Description

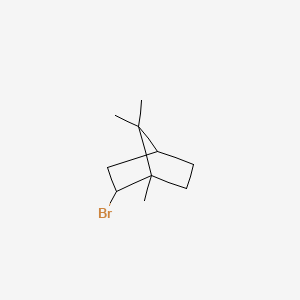

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOQMOVZIUGCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963222 | |

| Record name | 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4443-48-5 | |

| Record name | Bornyl bromide, pract. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Bornyl Bromide

Direct Bromination Approaches to Bornyl Bromide

The most straightforward method for the synthesis of this compound is the direct bromination of borneol. This reaction typically employs phosphorus tribromide (PBr₃) and is favored for its high yields and avoidance of carbocation rearrangements that can plague other methods. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by converting the hydroxyl group of borneol into a good leaving group, which is subsequently displaced by a bromide ion. masterorganicchemistry.com This method is particularly advantageous for producing chiral alkyl bromides with a high degree of stereochemical control. masterorganicchemistry.com

Another direct approach involves the free radical bromination of a suitable hydrocarbon precursor. While not as common for this compound specifically, the general principle involves the use of a bromine source and an initiator, often under photolytic conditions, to generate bromine radicals that abstract a hydrogen atom, leading to subsequent bromination. sciencemadness.org

The bromination of alkenes is also a fundamental reaction in organic synthesis. sci-hub.sesunankalijaga.org In the context of this compound precursors, the addition of bromine to a double bond within the bornane skeleton could theoretically yield a dibrominated intermediate, which might then be selectively de-brominated to afford this compound. sci-hub.se

Table 1: Comparison of Direct Bromination Reagents

| Reagent | Substrate | Key Features |

| Phosphorus Tribromide (PBr₃) | Alcohols (e.g., Borneol) | High yields, avoids carbocation rearrangements, good for chiral alcohols. wikipedia.orgmasterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Alkenes/Allylic Hydrocarbons | Used for allylic and benzylic bromination, often with radical initiators. sciencemadness.org |

| Molecular Bromine (Br₂) | Alkenes | Can be used for the dibromination of double bonds. sci-hub.se |

Pathways to this compound via Skeletal Rearrangements of Terpene Precursors (e.g., Pinene)

The synthesis of this compound can also be achieved through skeletal rearrangements of readily available terpene precursors, most notably α-pinene and camphene (B42988). These reactions are classic examples of Wagner-Meerwein rearrangements, which involve the migration of an alkyl group in a carbocation intermediate.

The addition of hydrogen halides, such as hydrogen chloride (HCl), to α-pinene is a well-studied reaction that initially forms an unstable pinene hydrochloride. This intermediate rapidly rearranges to the more stable bornyl chloride. msu.edulibguides.com This transformation is driven by the relief of ring strain in the four-membered ring of the pinane (B1207555) skeleton, leading to the formation of the bicyclo[2.2.1]heptane system of borneol. msu.edu While this describes the synthesis of bornyl chloride, a similar pathway can be envisioned for this compound using hydrogen bromide (HBr).

Similarly, the hydrohalogenation of camphene also proceeds through a carbocation rearrangement. The protonation of the exocyclic double bond in camphene forms a tertiary carbocation, which then undergoes a Wagner-Meerwein shift to a more stable secondary carbocation, leading to the formation of isobornyl halides. msu.edubenjamin-mills.comslideshare.net The unstable camphene hydrochloride, for instance, quickly isomerizes to isobornyl chloride. slideshare.net It is important to note the distinction between bornyl and isobornyl isomers, which are endo and exo stereoisomers, respectively. msu.edu The specific reaction conditions can influence the ratio of these isomers.

The esterification of α-pinene with carboxylic acids can also lead to bornyl esters through skeletal rearrangement, which could then be converted to this compound. researchgate.net This process involves the formation of a carbocation that rearranges from the pinane to the more stable camphane (B1194851) skeletal system. researchgate.net

Table 2: Terpene Precursors and Rearrangement Products

| Precursor | Reagent | Key Intermediate | Primary Product(s) |

| α-Pinene | HCl | Pinene hydrochloride | Bornyl chloride msu.edulibguides.com |

| Camphene | HCl | Camphene hydrochloride | Isobornyl chloride msu.edubenjamin-mills.comslideshare.net |

| α-Pinene | Carboxylic Acids | Pinyl carbocation | Bornyl and α-fenchyl esters researchgate.net |

Formation of this compound through Catalyzed Transformations (e.g., SnBr₂-catalyzed reactions)

Catalyzed reactions provide another avenue for the synthesis of this compound and its derivatives. Tin(II) bromide (SnBr₂) has been identified as an effective Lewis acid catalyst in reactions involving monoterpenes. academie-sciences.fracademie-sciences.fr In the context of etherification reactions of β-pinene with alcohols, SnBr₂ catalysis can lead to the formation of bornyl ethers as byproducts through skeletal rearrangements. academie-sciences.fr

Notably, in reactions with alcohols of lower reactivity, the bromide ion from the SnBr₂ catalyst can act as a nucleophile, adding to the bornyl carbocation intermediate to form this compound. academie-sciences.fracademie-sciences.fr This has been observed in SnBr₂-catalyzed reactions of β-pinene with longer-chain alcohols, where this compound was identified as a product. academie-sciences.fracademie-sciences.fr The catalytic cycle likely involves the coordination of the Lewis acidic tin center to the substrate, facilitating the carbocation formation and subsequent rearrangement and nucleophilic attack. The use of SnBr₂ is advantageous as it is a relatively inexpensive and water-tolerant catalyst. academie-sciences.fracademie-sciences.fr

Other Lewis acids and Brønsted acids can also catalyze the rearrangement of terpenes. academie-sciences.fr For instance, the isomerization of α-pinene to camphene, a precursor for isobornyl derivatives, can be catalyzed by various solid acid catalysts.

Table 3: Catalyzed Reactions Leading to Bornyl Derivatives

| Catalyst | Substrate | Reactant(s) | Product(s) of Interest |

| SnBr₂ | β-Pinene | Longer-chain alcohols | This compound, Bornyl ethers academie-sciences.fracademie-sciences.fracademie-sciences.fr |

| SnBr₂ | Camphene | Methyl alcohol | Bornyl methyl ether academie-sciences.fr |

| Solid Superacids | α-Pinene | Oxalic acid | Bornyl esters researchgate.net |

Advanced Mechanistic Investigations of Bornyl Bromide Reactivity

Nucleophilic Substitution Reactions of Bornyl Bromide and Isothis compound

Solvolysis Studies and Carbocation Intermediates

The solvolysis of bornyl and isobornyl systems has been a cornerstone in the investigation of carbocation intermediates, particularly in the context of the non-classical ion debate. The disparate reactivity of the exo and endo isomers provides compelling evidence for neighboring group participation and the formation of bridged, non-classical carbocations.

Examination of Non-Classical Ion Character and Bridged Structures in Bornyl Cations

The concept of non-classical ions, where a positive charge is delocalized over more than two atoms via a three-center, two-electron bond, has been extensively studied in the context of the 2-norbornyl cation and its derivatives, such as the bornyl cation. unacademy.com The structure of the 2-norbornyl cation has been a subject of intense debate, with proposals of either a symmetrical, static non-classical bridged structure or a pair of rapidly equilibrating classical carbocations. core.ac.uk X-ray crystallographic studies have since provided definitive evidence for a bridged, non-classical structure for the 2-norbornyl cation. researchgate.netdalalinstitute.com

In the case of bornyl systems, solvolysis of exo-isomers is significantly faster than that of the corresponding endo-isomers. For instance, the acetolysis of exo-2-norbornyl brosylate is much faster than its endo counterpart. wikipedia.orgmsu.edu This rate enhancement is attributed to anchimeric assistance from the C1-C6 sigma bond, which is suitably positioned in the exo isomer to participate in the departure of the leaving group, leading to the formation of a stabilized, bridged carbocation. core.ac.ukwikipedia.org This participation is not possible for the endo isomer due to steric hindrance. core.ac.uk The resulting carbocation from the bornyl system can undergo Wagner-Meerwein rearrangements. msu.eduresearchgate.net

The formation of racemic products from the solvolysis of optically active exo-2-norbornyl derivatives further supports the intermediacy of a symmetrical, non-classical ion. wikipedia.org For example, the acetolysis of exo-2-norbornyl brosylate yields exclusively the exo-acetate as a racemic mixture, indicating that the intermediate cation is attacked equally from two equivalent positions. dalalinstitute.com

Influence of Solvent Polarity on Ionization Rates

The polarity of the solvent plays a crucial role in the ionization rates of alkyl halides, a phenomenon that can be quantitatively described by the Grunwald-Winstein equation. numberanalytics.com This equation correlates the rate of solvolysis with the ionizing power of the solvent (Y value). numberanalytics.comnumberanalytics.com Generally, an increase in solvent ionizing power, often associated with a higher dielectric constant, leads to an increased rate of solvolysis for reactions proceeding through an SN1 mechanism. numberanalytics.com This is because polar solvents can stabilize the charged carbocation intermediate and the leaving group, thereby lowering the activation energy of the rate-determining ionization step. numberanalytics.com

In the context of this compound solvolysis, increasing the ionizing power of the solvent enhances the rate difference between the exo and endo isomers. For example, the rate constant ratios for the solvolysis of exo- and endo-2-norbornyl p-toluenesulfonates increase significantly when moving from acetic acid to more ionizing solvents like formic acid and trifluoroacetic acid. core.ac.uk This observation is consistent with a mechanism involving a greater degree of charge separation in the transition state, which is more effectively stabilized by highly polar solvents. The use of extremely polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) can promote a more uniform SN1-like process. unacademy.com

Table 1: Relative Solvolysis Rate Constants of exo vs. endo-2-Norbornyl p-Toluenesulfonates in Various Solvents

| Solvent | Relative Rate Ratio (exo/endo) |

| Acetic Acid | 281 |

| Formic Acid | 1694 |

| Trifluoroacetic Acid | 1122 |

This table illustrates the enhanced exo/endo rate ratio with increasing solvent ionizing power, based on findings from solvolysis studies of p-toluenesulfonate analogues. core.ac.uk

Bimolecular Nucleophilic Substitution (SN2) Pathways

While the solvolysis of bornyl systems is dominated by SN1-type mechanisms involving carbocationic intermediates, bimolecular nucleophilic substitution (SN2) pathways can also be operative under certain conditions. SN2 reactions are characterized by a concerted mechanism where the nucleophile attacks the substrate from the backside of the leaving group, leading to an inversion of stereochemistry.

However, the rigid, bicyclic structure of this compound presents significant steric hindrance to the backside attack required for a classical SN2 reaction. This steric hindrance is expected to make the SN2 pathway less favorable compared to less hindered alkyl halides. scispace.com Nevertheless, studies on the reaction of this compound with certain nucleophiles have shown evidence for competing SN2 and electron transfer (ET) mechanisms. researchgate.net For instance, the reaction of this compound with the anion of 4-methoxycarbonyl-1-methyl-1,4-dihydropyridine yields both endo and exo substitution products, with a slight predominance of the inversion product, which is suggestive of an SN2 component. researchgate.net The product distribution in this reaction was found to be independent of temperature, which can sometimes indicate a single, consistent mechanism. researchgate.netresearchgate.net

Electron Transfer (ET) Mechanisms in Substitution Processes

In addition to the classical SN1 and SN2 pathways, electron transfer (ET) from a nucleophile to the substrate can initiate a substitution reaction. This process can be broadly categorized into outer-sphere and inner-sphere electron transfer.

Discrimination Between Outer-Sphere and Inner-Sphere Electron Transfer

Outer-sphere electron transfer occurs when the electron is transferred between the donor and acceptor without the formation of a covalent bond or a bridging ligand. vaia.comlibretexts.org The reactants remain in their respective coordination shells, and the electron transfer happens through space. vaia.com This mechanism is often favored in reactions involving sterically hindered substrates where the formation of a bridged intermediate is difficult. wikipedia.org The reaction between sterically hindered alkyl halides, such as this compound, and certain anion radicals is thought to proceed via outer-sphere electron transfer. researchgate.net The activation entropies for these reactions are typically less negative compared to SN2 reactions due to a less ordered transition state. scispace.com

Inner-sphere electron transfer , on the other hand, involves the formation of a transient bridged complex between the reactants. vaia.comwikipedia.org A ligand is shared between the oxidant and the reductant, creating a conduit for the electron to be transferred. wikipedia.org This mechanism requires one of the reactants to be substitutionally labile to allow for the formation of the bridge. bhu.ac.in While generally more common in inorganic coordination chemistry, the principles can be applied to organic reactions where a suitable bridging group is available. wikipedia.orgbhu.ac.in In the context of this compound, an inner-sphere mechanism would be less likely due to the steric hindrance around the reaction center, which would inhibit the formation of the required bridged intermediate. wikipedia.org

The distinction between these mechanisms in the reactions of this compound is often made by comparing the reaction rates with those of known outer-sphere electron donors and by analyzing the stereochemical outcomes and activation parameters. scispace.com For example, the reaction of this compound with the anion of 1,4-dihydro-4-methoxycarbonyl-1-methylpyridine is considered to be close to an outer-sphere electron transfer process. scispace.com

Table 2: Activation Parameters for the Reaction of Aromatic Anion Radicals with Alkyl Halides

| Alkyl Halide | Activation Entropy (ΔS‡) (cal mol⁻¹ K⁻¹) |

| Butyl Bromide | -16.5 |

| sec-Butyl Bromide | -16.5 |

| tert-Butyl Bromide | -7.6 to -10.8 |

| exo-Northis compound | -7.6 to -10.8 |

| This compound | -7.6 to -10.8 |

| 1-Bromoadamantane | -7.6 to -10.8 |

This table shows that sterically hindered halides, including this compound, have less negative activation entropies in reactions with aromatic anion radicals, which is consistent with an outer-sphere electron transfer mechanism. scispace.com

Stereochemical Outcomes and Stereoisomerization of the Bornyl Radical during Radical Coupling

The stereochemical outcome of substitution reactions involving this compound provides critical insights into the nature of the reaction mechanism, particularly the involvement of radical intermediates. When this compound undergoes substitution reactions that proceed via a bornyl radical, the stereochemical integrity of the starting material is not fully retained. Investigations into the reaction of endo-2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane (this compound) and its exo isomer (isothis compound) with nucleophiles, such as the anion of 4-methoxycarbonyl-1-methyl-1,4-dihydropyridine, reveal the formation of both endo and exo substitution products. scispace.comresearchgate.net In these reactions, a slight predominance of the product with an inverted configuration is typically observed. scispace.comresearchgate.net

This loss of stereospecificity is a strong indicator of the formation of a transient 2-bornyl radical. The formation of this radical allows for stereoisomerization to occur before the subsequent coupling step. The time interval between the initial electron transfer (ET) that generates the radical and the final coupling reaction is sufficient for the radical to undergo at least partial equilibration. scispace.com Consequently, starting from either the endo or exo isomer of this compound leads to a similar mixture of endo and exo products. researchgate.netscispace.com This observation supports a mechanism involving an outer-sphere electron transfer, where the radical exists as a discrete intermediate long enough to lose the stereochemical information of the starting halide. researchgate.netscispace.com

The shielding effect of the departing bromide ion has been proposed as a factor that may contribute to the slight preference for the inversion product during the coupling process. scispace.com However, the near-complete stereochemical equilibration observed in many cases underscores the transient existence of the bornyl radical. scispace.com For instance, the reaction between the anthracene (B1667546) anion radical and both bornyl and isobornyl bromides yields nearly the same 1:1 mixture of 9-(exo-2-bornyl)-9,10-dihydroanthracene and 9-(endo-2-bornyl)-9,10-dihydroanthracene, providing clear evidence for the loss of stereochemical information and the intermediacy of an equilibrating bornyl radical. scispace.com

Kinetic and Thermodynamic Parameters of Substitution Reactions

The study of kinetic and thermodynamic parameters for the substitution reactions of this compound offers a quantitative basis for understanding the underlying reaction mechanisms. These parameters, including rate constants, activation enthalpies, and activation entropies, provide a detailed picture of the transition state and the energetic landscape of the reaction.

Comparative Analysis of Rate Constants (kSUB/kET Ratios) and Transition State Stabilization

A powerful tool for elucidating the mechanism of nucleophilic substitution is the comparison of the rate constant for the substitution reaction (kSUB) with the rate constant for a corresponding outer-sphere electron transfer (kET) from an aromatic radical anion with a similar redox potential to the nucleophile. researchgate.net The ratio kSUB/kET provides a measure of the stabilization of the transition state due to bond formation. researchgate.net A ratio close to 1 suggests a mechanism with a "pure" electron transfer transition state, characterized by negligible bonding between the nucleophile and the substrate. scispace.com

For sterically hindered halides like this compound, the reactions often exhibit characteristics of an outer-sphere electron transfer. scispace.comresearchgate.net This is reflected in the kSUB/kET ratios, which are significantly smaller than those observed for less sterically hindered alkyl halides that proceed through a more traditional SN2 pathway with significant bond formation in the transition state. researchgate.net The stabilization of the transition state in reactions of this compound is considerably smaller than for a typical SN2 reaction, indicating a transition state with a less defined geometry and minimal bonding between the central carbon and the attacking nucleophile. scispace.comresearchgate.net

Determination of Activation Entropies and Enthalpies

The activation parameters, specifically the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), offer further mechanistic insights. Reactions proceeding through a dissociative or outer-sphere electron transfer mechanism are expected to have less negative activation entropies compared to associative SN2 reactions. This is because the transition state for an outer-sphere ET is less ordered and has more degrees of freedom. scispace.comcsbsju.edu

Studies have shown that the reactions of sterically hindered alkyl halides, including this compound, with certain nucleophiles exhibit relatively small negative activation entropies and high activation enthalpies. scispace.com For example, the activation entropy for the reaction of this compound with aromatic anion radicals is in the range of -7.6 to -10.8 cal mol-1 K-1, which is less negative than the values observed for less hindered alkyl bromides (-16.5 cal mol-1 K-1). scispace.com This is consistent with a transition state that has a less strictly defined geometry, as expected for an outer-sphere electron transfer process. scispace.com The positive activation enthalpy indicates that the reaction is endothermic. samipubco.com

| Alkyl Halide | Activation Entropy (ΔS‡) (cal mol⁻¹ K⁻¹) |

| Butyl bromide | -16.5 |

| sec-Butyl bromide | -16.5 |

| tert-Butyl bromide | ~ -7.6 to -10.8 |

| exo-Northis compound | ~ -7.6 to -10.8 |

| This compound | ~ -7.6 to -10.8 |

| 1-Bromoadamantane | ~ -7.6 to -10.8 |

| Data sourced from scispace.com |

Temperature Dependence of Product Distribution and Mechanistic Crossovers

The effect of temperature on the product distribution of a reaction can reveal the presence of competing reaction pathways or a change in mechanism (mechanistic crossover). For the reaction of this compound with the anion of 4-methoxycarbonyl-1-methyl-1,4-dihydropyridine, the ratio of the endo to exo substitution products was found to be independent of temperature in the range of -40 to 50 °C. scispace.com This linear dependence of the logarithm of the rate constant on the inverse of temperature (a straight line in an Arrhenius plot) indicates that a single mechanism is operative throughout this temperature range. scispace.comresearchgate.net The absence of a temperature-dependent product ratio argues against the existence of a competing SN2 process, which would be expected to become more dominant at lower temperatures due to its typically lower entropic favorability compared to an electron transfer mechanism. scispace.com

In contrast, for the corresponding reaction with isothis compound, the yield of the endo-product increased at lower temperatures, suggesting a possible mechanistic complexity or crossover that is not observed with this compound under the same conditions. scispace.comresearchgate.netresearchgate.net This highlights the subtle structural influences on the reactivity and mechanistic pathways available to these isomeric systems.

Elimination Reactions of this compound

In addition to substitution reactions, this compound can also undergo elimination reactions, leading to the formation of alkenes. The specific pathway for elimination, whether unimolecular (E1) or bimolecular (E2), is influenced by the reaction conditions and the structure of the substrate.

Unimolecular (E1) and Bimolecular (E2) Elimination Pathways

The rigid bicyclic structure of this compound imposes significant stereochemical constraints that influence its elimination pathways. The E2 mechanism requires an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. In the bornyl system, this stereochemical requirement is difficult to achieve for the endo-bromide. msu.edu The eclipsed configuration of the two-carbon bridge bearing the bromine atom prevents the attainment of the anti-coplanar transition state favored by the E2 mechanism. msu.edu This structural constraint makes the E2 pathway less favorable for this compound compared to other alkyl halides.

Consequently, elimination reactions of this compound often proceed through an E1 mechanism, particularly under conditions that favor the formation of a carbocation intermediate, such as in the presence of a weak base and a polar protic solvent. libretexts.org The E1 pathway involves the initial ionization of this compound to form a 2-bornyl cation, which is the rate-determining step. This carbocation can then be deprotonated by a base to yield an alkene. Due to the propensity of the 2-bornyl cation to undergo rearrangement, the elimination products are often derived from a rearranged carbocation, such as the formation of camphene (B42988). msu.edu High temperatures generally favor elimination reactions over substitution reactions from a thermodynamic standpoint, as the entropy change for elimination is typically more positive. youtube.com

Regioselectivity and Stereoselectivity in Alkene Formation

The elimination reactions of this compound to form alkenes are governed by specific regiochemical and stereochemical principles. Due to the rigid bicyclic structure of the bornane skeleton, the orientation of the leaving group and adjacent protons dictates the feasibility of different elimination pathways, primarily the E2 mechanism.

The structure of this compound presents significant steric hindrance, which influences the approach of the base and the subsequent proton abstraction. For an E2 reaction to occur, a specific anti-periplanar arrangement of a β-hydrogen and the leaving group (bromide) is typically required. However, in the bornyl system, this stereoelectronic requirement is difficult to achieve due to the eclipsed configuration of the two-carbon bridge where the bromine atom is located. libretexts.org

Consequently, syn-elimination can occur, leading to the formation of bornylene, although this is generally a minor product. libretexts.org The predominant reaction pathway often involves rearrangement prior to elimination, yielding camphene as the major product. libretexts.orgmsu.edu This rearrangement circumvents the stereochemically unfavorable direct elimination.

Regioselectivity: The choice of which β-hydrogen is removed determines the position of the double bond in the resulting alkene. In the context of this compound, direct E2 elimination is regioselective to the extent that only protons on the adjacent carbons are potential candidates. However, the rigid geometry severely restricts which of these protons can achieve the necessary alignment for elimination.

Stereoselectivity: Stereoselectivity in alkene formation refers to the preferential formation of one stereoisomer (e.g., E or Z) over another. khanacademy.org In the case of this compound elimination, the formation of the thermodynamically more stable alkene is favored, but the reaction is often under kinetic control due to the high activation energy for certain elimination pathways. The stereochemistry of the products is largely dictated by the rearrangement mechanism that precedes the final elimination step. For instance, the formation of camphene from bornyl systems involves a stereospecific rearrangement. lookchem.com

The table below summarizes the typical distribution of products from the elimination reaction of a bornyl system derivative, highlighting the preference for the rearranged product, camphene.

| Reactant | Condition | Product(s) | Product Distribution |

| Bornyl chloride | Base-catalyzed elimination | Camphene, Bornylene | Camphene (major), Bornylene (minor) libretexts.org |

Competitive Relationships between Substitution and Elimination Reactions

In reactions involving this compound, substitution (S(_N)1) and elimination (E1) reactions are often in competition, as both typically proceed through a common carbocation intermediate. youtube.com The nature of the substrate, solvent, temperature, and nucleophile/base determines the predominant pathway. wikipedia.orgmasterorganicchemistry.com

The tertiary nature of the carbocation initially formed from this compound is hindered, and the system readily undergoes rearrangement. The stability of the resulting carbocation influences both substitution and elimination outcomes.

Several factors influence the competition between S(_N)1 and E1 pathways:

Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a positive entropy change. masterorganicchemistry.commasterorganicchemistry.com

Nucleophile/Base Strength: Weakly basic, good nucleophiles favor substitution. Strong, sterically hindered bases favor elimination. In the case of this compound, solvolysis reactions in weakly basic or neutral media, such as ethanol (B145695) or aqueous acetone, can lead to a mixture of substitution and elimination products. wikipedia.org

Solvent: Polar protic solvents can stabilize the carbocation intermediate, facilitating both S(_N)1 and E1 reactions. masterorganicchemistry.com The solvent can also act as the nucleophile in solvolysis reactions, leading to substitution products.

The table below illustrates the competitive nature of S(_N)1 and E1 reactions for a tertiary alkyl halide, which serves as a general model for the behavior of this compound.

| Substrate | Conditions | Predominant Reaction | Product Type |

| Tertiary Alkyl Halide | Weak nucleophile/base, low temperature | S(_N)1 | Substitution |

| Tertiary Alkyl Halide | Weak base, high temperature | E1 | Elimination masterorganicchemistry.commasterorganicchemistry.com |

| Tertiary Alkyl Halide | Strong, non-hindered base | E2 | Elimination |

| Tertiary Alkyl Halide | Strong, hindered base | E2 | Elimination libretexts.org |

In the specific case of bornyl systems, the rearrangement to form the more stable camphene precursor carbocation is a key step that precedes both substitution and elimination, influencing the final product distribution. libretexts.org

Skeletal Rearrangement Processes Involving Bornyl Systems

Wagner-Meerwein Rearrangements

The Wagner-Meerwein rearrangement is a characteristic reaction of bicyclic systems like the bornyl framework and involves a 1,2-shift of an alkyl, aryl, or hydrogen group, leading to a more stable carbocation. spcmc.ac.in This type of rearrangement was first observed in the chemistry of terpenes, including the conversion of α-pinene to bornyl chloride. masterorganicchemistry.comresearchgate.net

The reaction of this compound under conditions that favor carbocation formation (e.g., solvolysis) initiates a series of skeletal rearrangements. The initial secondary carbocation is unstable and rearranges to a more stable tertiary carbocation, which then leads to the final products. libretexts.org A classic example is the formation of camphene from isoborneol (B83184) via a Wagner-Meerwein shift, which illustrates the intramolecular 1,2-skeletal bond migration within the carbocation. core.ac.uk

Mechanism of Carbocation Rearrangements (Hydride and Alkyl Shifts)

Carbocation rearrangements occur to transform a less stable carbocation into a more stable one. masterorganicchemistry.com This stabilization is typically achieved through a 1,2-hydride shift or a 1,2-alkyl shift. numberanalytics.com

1,2-Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocation center moves with its bonding electron pair to the positively charged carbon. This is favored when it leads to a more stable carbocation (e.g., secondary to tertiary). libretexts.org

1,2-Alkyl Shift: An alkyl group (like a methyl group) migrates with its bonding electrons to the adjacent carbocationic center. libretexts.org This also occurs to generate a more stable carbocation.

In the bornyl system, the formation of a carbocation, for instance from this compound, can trigger these shifts. A notable rearrangement in this system is the 6,2-hydride shift, which occurs in competition with Wagner-Meerwein (alkyl) shifts. core.ac.uk These rearrangements can be sequential, leading to significant changes in the carbon skeleton. libretexts.org For example, the conversion of α-pinene to bornyl chloride involves a rearrangement that transforms a tertiary carbocation into a secondary one, a process driven by the relief of ring strain. libretexts.org

The mechanism can be visualized as the migrating group moving to the adjacent electron-deficient carbon, resulting in the formation of a new, more stable carbocationic intermediate.

Driving Forces for Rearrangements, including Ring Strain Relief

The primary driving force for Wagner-Meerwein rearrangements is the formation of a more stable carbocation. Carbocation stability generally follows the order: tertiary > secondary > primary. libretexts.org Therefore, a less stable carbocation will readily rearrange to a more stable one if a suitable migrating group is available. masterorganicchemistry.com

Another significant driving force, particularly relevant to the bornyl system and related terpenes, is the relief of ring strain. The bornane skeleton contains strained rings. For instance, the rearrangement of α-pinene to the bornyl system involves the expansion of a strained four-membered ring to a less-strained five-membered ring. libretexts.org This relief of strain provides a powerful thermodynamic incentive for the rearrangement, even if it means converting a tertiary carbocation to a secondary one. researchgate.netlibretexts.org

The table below summarizes the key driving forces for these rearrangements.

| Driving Force | Description | Example in Bornyl Systems |

| Increased Carbocation Stability | Rearrangement from a less stable (e.g., secondary) to a more stable (e.g., tertiary) carbocation. | A secondary bornyl cation can rearrange to a more stable tertiary cation via a hydride or alkyl shift. |

| Relief of Ring Strain | Expansion or contraction of a ring to a more stable ring size (e.g., 4-membered to 5-membered). libretexts.org | The rearrangement of the α-pinene carbocation to the bornyl skeleton relieves the strain of the four-membered ring. researchgate.netlibretexts.org |

| Relief of Steric Congestion | Rearrangement to a less sterically crowded structure. libretexts.org | The rearrangement of the camphene carbocation can be favored by the relief of steric congestion. msu.edu |

Stereochemical Consequences of Rearrangement Pathways

Wagner-Meerwein rearrangements have distinct stereochemical consequences due to their concerted or near-concerted nature. The migrating group typically approaches the carbocation center from the same face as the departing leaving group, leading to retention of configuration at the migrating group.

In the context of the bornyl system, the stereochemistry of the products is highly dependent on the rearrangement pathway. For example, the rearrangement of camphene hydrochloride to isobornyl chloride is stereoselective, yielding only the exo-product. core.ac.uk This stereoselectivity is explained by the fact that the chloride anion, after the alkyl shift, is positioned on one side of the newly formed carbocation and immediately bonds to that face. libretexts.orgmsu.edu This suggests that the chloride ion may not fully dissociate and instead exists as a closely associated ion pair throughout the rearrangement process.

The stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For instance, the paths for the formation of (-)-camphene (B1212284) from borneol are examples of the Wagner-Meerwein rearrangement and lead to specific enantiomers. cambridgescholars.com The rigid, fused polycyclic structure of these compounds allows for a clear determination of the relative orientation of the migrating groups, which is typically suprafacial. libretexts.org

Isomerization Dynamics within Bornyl and Related Cations

The reactivity of this compound is intrinsically linked to the complex behavior of the bornyl cation, a secondary carbocation formed upon heterolysis of the carbon-bromine bond. This cation and its relatives exist within a dynamic landscape of rearrangements, primarily governed by the Wagner-Meerwein rearrangement, a Current time information in Birmingham, GB.spcmc.ac.in-shift of an adjacent carbon-carbon bond. spcmc.ac.in This process is fundamental to the chemistry of bicyclic systems and was first investigated in the context of converting pinene derivatives to bornyl compounds. masterorganicchemistry.comresearchgate.net The driving force for these rearrangements is often the formation of a more stable carbocation or the release of ring strain. researchgate.net

In the [1,7,7-trimethylbicyclo[2.2.1]heptane] system, the secondary bornyl cation is prone to rapid isomerization. Computational studies have explored the energy landscape of these transformations. For instance, the conversion of a pinyl cation to a camphyl cation, which proceeds through a bornyl cation-like transition structure, is highly favorable, with a high stability gain of approximately 11 kcal/mol. researchmap.jp These secondary carbocations, such as the bornyl cation, are typically short-lived intermediates, rapidly isomerizing to more stable tertiary carbocations on a sub-nanosecond timescale. researchmap.jp

A significant aspect of this field is the concept of non-classical carbocations, famously debated in the context of the closely related 2-norbornyl cation. researchgate.netwikipedia.orglscollege.ac.in In this model, the positive charge is delocalized through the participation of a σ-bond, creating a three-center, two-electron bond. lscollege.ac.in For the 2-norbornyl system, anchimeric assistance from the C1–C6 σ-bond stabilizes the cationic center, leading to a bridged, symmetrical, non-classical ion. wikipedia.orglibretexts.org This delocalization explains the significant rate enhancement observed in the solvolysis of exo-2-norbornyl derivatives compared to their endo counterparts. wikipedia.orglibretexts.org While the bornyl system is substituted with methyl groups, the underlying principles of σ-bond participation and the potential for non-classical structures remain relevant to understanding its stability and reactivity.

Modern gas-phase studies have revealed even more complex isomerization pathways. Attempts to generate and characterize the 2-norbornyl cation in the gas phase led to the unexpected discovery that it spontaneously rearranges to a more stable isomer, the 1,3-dimethylcyclopentenyl cation. researchgate.netnih.govcore.ac.uk Born–Oppenheimer molecular dynamics simulations have elucidated intricate mechanisms for this transformation, involving ring-opening to acyclic allylic cation intermediates. researchgate.netresearchgate.netbeilstein-journals.org These findings underscore the highly dynamic nature of these bicyclic cations, where multiple rearrangement pathways are energetically accessible. researchgate.net

Table 1: Key Isomerization Pathways for Bornyl and Related Cations

| Starting Cation/Precursor | Rearrangement Type | Intermediate/Transition State | Product Cation | Driving Force | Reference(s) |

|---|---|---|---|---|---|

| α-Pinene | Addition of HCl, Rearrangement | Pinene Hydrochloride (unstable) | Bornyl cation | Formation of more stable secondary carbocation | libretexts.orgmsu.edu |

| Bornyl Cation | Wagner-Meerwein Rearrangement | Non-classical bridged ion | Isobornyl/Camphyl Cation | Formation of more stable tertiary carbocation | spcmc.ac.inresearchmap.jp |

| 2-Norbornyl Cation (gas phase) | Ring-opening, Rearrangement | Acyclic allylic cations | 1,3-Dimethylcyclopentenyl Cation | Formation of thermodynamically most stable isomer | researchgate.netresearchgate.netbeilstein-journals.org |

| Pinyl Cation | Rearrangement | Bornyl cation-like structure | Camphyl Cation | High stability gain (~11 kcal/mol) | researchmap.jp |

Radical Processes in this compound Chemistry

While the chemistry of this compound is dominated by cationic intermediates, radical processes represent an alternative mechanistic pathway. These reactions typically proceed via single-electron transfer (SET) from a suitable donor to the this compound, leading to the formation of a bornyl radical and a bromide anion. The subsequent fate of this radical intermediate dictates the final product distribution and stereochemistry.

The bornyl radical is generated in reactions involving electron transfer to this compound. researchgate.netresearchgate.net For example, the reaction between this compound and the anion of 4-methoxycarbonyl-1-methyl-1,4-dihydropyridine has been shown to involve the formation of the bornyl radical. researchgate.net Such radical anions are effective tools for investigating the role of electron transfer in nucleophilic substitution reactions. researchgate.net

The definitive technique for the direct detection and characterization of radical species is Electron Paramagnetic Resonance (EPR) spectroscopy. bruker.comnih.gov EPR spectroscopy specifically detects species with unpaired electrons and can provide detailed information about the electronic and spatial structure of the radical. bruker.com Analysis of the EPR spectrum, particularly the g-factor and hyperfine coupling constants, allows for the identification of the radical and can reveal the delocalization of the unpaired electron over the molecular framework. nih.govnih.govnih.gov

While detailed EPR spectroscopic data for the bornyl radical itself is not widely published, its existence is inferred from the products of reactions where it is a proposed intermediate. researchgate.net The characterization often relies on analyzing the stereochemical outcome of the reaction, which provides strong evidence for a radical mechanism that proceeds through a stereochemically labile intermediate.

Once generated, the bornyl radical's primary reaction pathway is coupling with a nucleophile or radical anion. researchgate.net A key feature of the bornyl radical is its ability to undergo stereoisomerization prior to reacting. This has been demonstrated in studies comparing the product distributions from reactions starting with endo-2-bromobornane (this compound) and exo-2-bromobornane (isothis compound). researchgate.net

In a study by Daasbjerg and Lund, the reaction of both this compound and isothis compound with the anion of 4-methoxycarbonyl-1-methyl-1,4-dihydropyridine (1⁻) was investigated. researchgate.net Both reactions produced a mixture of the endo and exo substitution products. The fact that both starting isomers lead to a mixture of products is clear evidence for a common intermediate—the bornyl radical—which has a sufficient lifetime to undergo stereoisomerization (inversion of configuration at the radical center) before coupling. researchgate.netresearchgate.net

For the reaction with this compound, the ratio of the exo product (inversion) to the endo product (retention) was found to be independent of temperature, which is consistent with a single, dominant electron transfer mechanism. researchgate.net In contrast, for the reaction with isothis compound, the product ratio showed a temperature dependence, suggesting a competition between different mechanistic pathways. researchgate.net These results highlight that even when a radical mechanism is operating, its stereochemical course is not simple and points to a radical that is not completely "free" and may exist in different states or transition structures. researchgate.net

Table 2: Product Distribution in the Reaction of Bornyl/Isothis compound with Nucleophile 1⁻, Evidencing Radical Stereoisomerization

| Starting Material | Temperature (°C) | % Endo Product (Retention/Inversion) | % Exo Product (Inversion/Retention) | Ratio (Exo:Endo) | Inference | Reference(s) |

|---|---|---|---|---|---|---|

| This compound (endo) | -40 to 50 | ~43 | ~57 | ~1.33 | Temperature independent, indicates a single ET mechanism. Formation of both products points to a common, isomerizing radical intermediate. | researchgate.net |

| Isothis compound (exo) | -40 | 58 | 42 | 0.72 | Temperature dependent. At lower temperatures, the yield of the endo (inversion) product increases, suggesting competing mechanisms. | researchgate.net |

| Isothis compound (exo) | 50 | 48 | 52 | 1.08 | At higher temperatures, the product ratio approaches that of the this compound reaction, consistent with a more rapidly isomerizing radical. | researchgate.net |

Stereochemical Analysis and Chiral Recognition in Bornyl Bromide Chemistry

Exo/Endo Stereoisomerism and its Impact on Reactivity Profiles

Bornyl bromide exists as two principal stereoisomers, differentiated by the position of the bromine atom on the bicyclo[2.2.1]heptane skeleton. These are known as exo and endo isomers. In the context of this compound, the endo isomer is typically referred to as this compound, while the exo isomer is known as isothis compound. researchgate.net

Endo-isomer (this compound): The bromine substituent at the C2 position is oriented towards the six-membered ring containing the gem-dimethyl bridge (C7).

Exo-isomer (Isothis compound): The bromine substituent at the C2 position is oriented away from the gem-dimethyl bridge.

This seemingly subtle difference in spatial orientation has a significant impact on the reactivity of the molecule. The accessibility of the C-Br bond to incoming reagents is sterically hindered, particularly for the endo isomer. This steric hindrance plays a crucial role in reaction kinetics and mechanisms.

Studies on the analogous norbornyl system provide insight into the dramatic reactivity differences that can arise. For instance, the solvolysis of exo-norbornyl sulfonates is reported to be 350 times faster than that of the endo-isomer. core.ac.uk This rate enhancement in the exo-isomer is attributed to anchimeric assistance (neighboring group participation) from the C1-C6 sigma bond, which can help stabilize the developing positive charge during ionization. core.ac.uk

However, the reactivity profile is not always straightforward and depends heavily on the reaction conditions and reagents. In reactions involving electron transfer (ET) mechanisms, the difference in reactivity between the exo and endo isomers can diminish. For example, in the coupling reaction with electrochemically generated anthracene (B1667546) anion radicals, both this compound (endo) and isothis compound (exo) yield an identical 1:1 mixture of the corresponding substitution products. researchgate.net This suggests that the reaction proceeds through a common intermediate, likely an alkyl radical formed after electron transfer, which erases the initial stereochemical information of the halide. researchgate.net

Table 1: Product Distribution from the Reaction of Bornyl and Isothis compound with Anthracene Anion Radical researchgate.net

| Starting Material | Product 1 | Product 2 | Product Ratio (Product 1:Product 2) |

|---|---|---|---|

| This compound (endo) | 9-(endo-2-bornyl)-9,10-dihydroanthracene | 9-(exo-2-bornyl)-9,10-dihydroanthracene | 1 : 1 |

| Isothis compound (exo) | 9-(endo-2-bornyl)-9,10-dihydroanthracene | 9-(exo-2-bornyl)-9,10-dihydroanthracene | 1 : 1 |

Chiral Centers and Diastereomeric Relationships in this compound Derivatives

The this compound molecule possesses multiple chiral centers, which are carbon atoms bonded to four different groups. sigmaaldrich.com Specifically, carbons C1, C2, and C4 of the bicyclic system are stereogenic centers. The presence of more than one chiral center means that derivatives of this compound can exist not only as enantiomers (non-superimposable mirror images) but also as diastereomers. libretexts.orglibretexts.org

Enantiomers: Two stereoisomers are enantiomers if they are mirror images of each other and have the opposite configuration (R/S) at all corresponding chiral centers. libretexts.orgkhanacademy.org

Diastereomers: These are stereoisomers that are not mirror images of each other. This relationship occurs when two molecules have the same connectivity but differ in the spatial arrangement at some, but not all, of their chiral centers. libretexts.orglibretexts.org

When this compound undergoes a reaction that creates a new chiral center, the product can be a mixture of diastereomers. The relative configuration of the original chiral centers in the bornyl framework to the newly formed center dictates the diastereomeric relationship. Because diastereomers have different physical and chemical properties, they can often be separated by techniques like chromatography. nijournals.org

Studies on Stereoselective Control in this compound Transformations

Stereoselective control aims to direct a chemical reaction to favor the formation of one specific stereoisomer over others. In the chemistry of this compound, achieving such control is a significant challenge due to the steric hindrance around the reaction center and the propensity for the system to undergo rearrangements or react via mechanisms that scramble stereochemistry. researchgate.netlibguides.com

The concepts of retention and inversion describe the stereochemical outcome at a chiral center during a substitution reaction. vedantu.com

Retention of Configuration: The spatial arrangement of the groups around the chiral center is the same in the product as in the reactant. libretexts.orgdoubtnut.com

Inversion of Configuration: The spatial arrangement of the groups around the chiral center is flipped, much like an umbrella in the wind. libretexts.orgdoubtnut.com

Nucleophilic substitution reactions following a bimolecular (SN2) mechanism characteristically proceed with inversion of configuration. libretexts.orgyoutube.com However, the C2 position of this compound is sterically hindered, making a direct backside attack required for an SN2 reaction extremely difficult. msu.edu

Consequently, reactions at this center are more likely to proceed through mechanisms involving a carbocation intermediate (SN1-like) or an electron-transfer process. researchgate.netlibguides.com A planar carbocation intermediate can be attacked by a nucleophile from either face, leading to a mixture of both retention and inversion products, often resulting in racemization (the formation of an equal mixture of enantiomers). masterorganicchemistry.comslideshare.net Similarly, reactions that proceed via a radical intermediate, as seen in the coupling with some anion radicals, also lead to a loss of stereochemical integrity at the reaction center. researchgate.net For instance, the reaction between the quinoxaline (B1680401) anion radical and optically active 2-bromobutane (B33332) resulted in racemization, indicating a mechanism that does not preserve the initial stereochemistry. researchgate.net This outcome is indicative of what can be expected in similar reactions involving the sterically hindered this compound system.

The success of a stereoselective reaction is quantified by measuring the enantiomeric excess (ee) or diastereomeric excess (de) of the product mixture.

Enantiomeric Excess (ee): A measure of the purity of a chiral sample, indicating how much more of one enantiomer is present than the other. It is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Diastereomeric Excess (de): A similar measure for a mixture of diastereomers. It is calculated as: de (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| * 100

As demonstrated in the reaction between bornyl/isothis compound and the anthracene anion radical, the product is a 1:1 mixture of the endo- and exo-bornyl substitution products. researchgate.net These products are diastereomers of each other. An analysis of this product mixture shows a complete lack of diastereoselectivity.

Table 2: Calculation of Diastereomeric Excess for the Reaction of this compound with Anthracene Anion Radical researchgate.net

| Product (Diastereomer 1) | Product (Diastereomer 2) | Relative Proportion | Diastereomeric Excess (de) |

|---|---|---|---|

| 9-(endo-2-bornyl)-9,10-dihydroanthracene | 9-(exo-2-bornyl)-9,10-dihydroanthracene | 50% : 50% | 0% |

This result, where both exo and endo starting materials lead to the same non-selective product mixture, highlights the challenge in controlling the stereochemical outcome in transformations of this compound, particularly when radical intermediates are involved.

Advanced Spectroscopic and Computational Approaches in Bornyl Bromide Research

Application of Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for identifying molecules and clarifying the stereochemical and mechanistic details of chemical reactions involving bornyl bromide.

Nuclear Magnetic Resonance (NMR) for Structural and Stereochemical Assignment (e.g., ²H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. beilstein-journals.orgbeilstein-journals.orgnumberanalytics.com It provides detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule. wordpress.com In the context of this compound research, NMR is crucial for determining the stereochemistry of reaction products. beilstein-journals.org

Techniques such as the Nuclear Overhauser Effect (NOE) are particularly useful for establishing the relative stereochemistry in rigid molecular systems by observing through-space interactions between nuclei. wordpress.com The γ-gauche effect, observable in ¹³C NMR, can also provide valuable stereochemical information in conformationally rigid molecules like those derived from this compound. beilstein-journals.org While direct ²H NMR studies on this compound are not extensively documented in the provided results, the principles of NMR are broadly applicable. Bromine itself has two NMR active nuclei, ⁷⁹Br and ⁸¹Br, though their quadrupolar nature often leads to broad signals, making them more suitable for relaxation studies of bromide ions rather than detailed structural elucidation of organic molecules. huji.ac.il

Mass Spectrometry (MS) for Product Identification and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound by measuring its mass-to-charge ratio. cernobioscience.com In the study of this compound reactions, MS is essential for identifying the products formed.

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). cernobioscience.com This method is invaluable for tracking the fate of specific atoms through a reaction pathway. cernobioscience.com When coupled with MS, isotopic labeling allows for the precise identification of reaction products and intermediates, helping to elucidate complex reaction mechanisms. cernobioscience.comnottingham.ac.uk For example, isobaric labeling techniques like Tandem Mass Tags (TMT) allow for the relative quantification of proteins or peptides from different samples by labeling them with tags that are identical in mass but yield different reporter ions upon fragmentation in the mass spectrometer. wikipedia.orgcreative-proteomics.com This approach, while common in proteomics, demonstrates the power of isotopic labeling in quantitative analysis.

X-ray Crystallography for Precise Molecular and Complex Structure Determination

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information of molecules in their crystalline state. rcsb.orgnih.gov This technique has been instrumental in understanding the interactions of this compound at a molecular level.

A notable study utilized X-ray crystallography to determine the structure of this compound in complex with the human cytochrome P450 2B6 enzyme. rcsb.orgnih.govnih.gov The crystal structure revealed that this compound adopts two distinct orientations within the enzyme's active site. rcsb.orgnih.govnih.gov The predominant orientation showed a bromine-π interaction between the bromine atom of this compound and the phenylalanine 108 residue of the protein. rcsb.orgnih.gov This level of structural detail is critical for understanding substrate selectivity and the role of specific non-covalent interactions, such as halogen bonding, in biological systems. nih.gov

| Crystallographic Data for CYP2B6-Bornyl Bromide Complex | |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.03 Å |

| R-Value Free | 0.206 |

| R-Value Work | 0.163 |

| R-Value Observed | 0.165 |

| PDB ID | 5UAP |

This table presents crystallographic data for the complex of this compound with cytochrome P450 2B6, highlighting the precision of the structural determination. rcsb.org

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods have become powerful tools for investigating chemical reactions, complementing experimental findings with detailed energetic and mechanistic insights. nih.gov

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Reaction Pathways, Transition States, and Intermediates

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to model the electronic structure of molecules and compute their properties. mdpi.com These methods are invaluable for exploring reaction mechanisms, as they can be used to calculate the energies of reactants, products, transition states, and intermediates. nih.gov

By mapping out the potential energy surface of a reaction, researchers can identify the most likely reaction pathways and understand the factors that control reactivity and selectivity. nih.govmdpi.com For instance, quantum chemical calculations have been used to investigate the multi-channel interaction of similar organohalogen compounds, revealing the energetic barriers of different reaction pathways and the stability of intermediates like seleniranium cations. mdpi.com These calculations can predict thermodynamic properties and activation energies, providing a deeper understanding of the reaction mechanism that can guide experimental work. researchgate.net

Molecular Dynamics Simulations to Explore Reaction Trajectories and Mechanistic Bifurcations

Molecular Dynamics (MD) simulations provide a way to study the time evolution of a molecular system. valencelabs.comchalmers.se By solving Newton's equations of motion for a system of atoms, MD simulations generate trajectories that describe how the positions and velocities of atoms change over time. valencelabs.comlibretexts.org

This approach allows researchers to explore the dynamic aspects of chemical reactions. libretexts.org An ensemble of trajectories, starting from different initial conditions, can be used to simulate experimental conditions and observe the outcomes of individual reactive events. libretexts.org MD simulations are particularly useful for studying complex processes where the system might explore multiple reaction pathways or "mechanistic bifurcations". Recent advancements have shown that external forces, explored through simulations, can influence reaction selectivity by creating non-statistical "flyby trajectories" that proceed directly to the product without equilibrating at an intermediate stage. osti.gov While specific MD studies on this compound were not found in the search results, the methodology is highly applicable to understanding its reaction dynamics.

Deuterium Isotope Effects as Mechanistic Probes (e.g., Secondary Deuterium Isotope Effects)

The study of kinetic isotope effects (KIEs) by substituting hydrogen with its heavier isotope, deuterium, serves as a powerful tool for elucidating the mechanisms of chemical reactions. In the context of this compound and related norbornyl systems, secondary deuterium isotope effects have been particularly instrumental in probing the structure and nature of transition states and carbocation intermediates. These effects arise not from the breaking of the carbon-deuterium bond itself, but from changes in the vibrational frequencies of C-H(D) bonds at or near the reaction center as the reaction progresses from reactant to transition state.

Secondary deuterium isotope effects are categorized based on the position of the deuterium substitution relative to the reaction center: α, β, and γ effects. The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of these effects provide detailed insights into the electronic and steric environment of the transition state.

Detailed Research Findings

Research on the solvolysis of bornyl and norbornyl systems has extensively utilized deuterium labeling to understand the degree of charge delocalization and the potential for non-classical ion formation.

α-Deuterium Isotope Effects: An α-deuterium isotope effect is observed when deuterium is substituted for hydrogen on the carbon atom undergoing the reaction (the carbon bearing the leaving group). These effects are sensitive to the change in hybridization at the α-carbon. In SN1 reactions, as the hybridization changes from sp3 in the reactant to sp2 in the carbocation intermediate, a normal isotope effect is typically observed. For SN2 reactions, the interpretation is more complex, but α-deuterium effects can still provide information about the transition state structure. researchgate.net

β-Deuterium Isotope Effects: The substitution of deuterium at a β-position to the reaction center leads to β-deuterium isotope effects. These effects are primarily attributed to hyperconjugation, where the C-H(D) σ-bond overlaps with the developing empty p-orbital of the carbocation. A normal isotope effect (kH/kD > 1) is expected when hyperconjugation is significant in stabilizing the transition state. In the solvolysis of exo-2-norbornyl derivatives, a reduced β-effect was observed when deuterium was placed at the 3-position, which was interpreted as evidence for bridging in the transition state. rsc.org In contrast, the corresponding endo-derivative showed a β-effect of a magnitude expected for unassisted solvolysis. rsc.org This difference in the β-deuterium isotope effect between the exo and endo isomers provides strong evidence for the non-classical nature of the norbornyl cation formed from the exo precursor. rsc.org

γ-Deuterium Isotope Effects: γ-Deuterium isotope effects, where deuterium is located two carbons away from the reaction center, have also been crucial in mechanistic studies of norbornyl systems. Unusually large γ-KIEs have been observed in the solvolysis of exo-norbornyl derivatives, which have been interpreted as evidence for C1-C6 bond participation in the ionization step. cdnsciencepub.com However, further studies on 7-halonorbornyl brosylates suggested that these large γ-effects might arise from a combination of factors rather than solely from neighboring group participation. cdnsciencepub.comcdnsciencepub.com The magnitude of the γ-effect can be influenced by steric interactions and the specific geometry of the transition state. cdnsciencepub.com

δ-Deuterium Isotope Effects: Even more remote isotopic substitutions can provide mechanistic insights. δ-Deuterium isotope effects have been used to probe transition state structures in allylic systems, where the effect is attributed to hyperconjugation with the developing positive charge at the distal allylic carbon. acs.org While not as commonly studied in the bornyl system, the principle demonstrates the sensitivity of KIEs to electronic delocalization over several bonds.

Data Tables

The following tables summarize key secondary deuterium isotope effects observed in the solvolysis of norbornyl derivatives, which are structurally related to this compound and provide foundational understanding for its reactivity.

Table 1: β-Deuterium Isotope Effects in the Solvolysis of 2-Norbornyl p-Bromobenzenesulfonates

| Compound | Solvent | Temperature (°C) | kH/kD | Reference |

|---|---|---|---|---|

| exo-3,3-dideuterio-2-norbornyl p-bromobenzenesulfonate | Glacial Acetic Acid | - | Significantly Reduced | rsc.org |

| endo-3,3-dideuterio-2-norbornyl p-bromobenzenesulfonate | Glacial Acetic Acid | - | Normal Magnitude | rsc.org |

| exo-Norborn-2-yl bromobenzene-p-sulfonate-3-d | 80% Aqueous Ethanol (B145695) | 25.4 | 1.192 | osti.gov |

| exo-Norborn-2-yl bromobenzene-p-sulfonate-3-d | Acetic Acid | 29.4 | 1.173 | osti.gov |

Table 2: γ-Deuterium Isotope Effects in the Solvolysis of 7-Halo-exo-2-norbornyl Brosylates

| Compound | Solvent | Temperature (°C) | kH/kD | Reference |

|---|---|---|---|---|

| syn-7-chloro-exo-2-norbornyl brosylate-endo-6-d | 80:20 EtOH-H₂O | 25 | 1.125 ± 0.007 | cdnsciencepub.com |

| anti-7-chloro-exo-2-norbornyl brosylate-endo-6-d | 80:20 EtOH-H₂O | 25 | 1.128 ± 0.005 | cdnsciencepub.com |

| syn-7-bromo-exo-2-norbornyl brosylate-endo-6-d | 80:20 EtOH-H₂O | 25 | 1.063 ± 0.008 | cdnsciencepub.com |

| anti-7-bromo-exo-2-norbornyl brosylate-endo-6-d | 80:20 EtOH-H₂O | 25 | 1.149 ± 0.020 | cdnsciencepub.com |

| anti-7-chloro-exo-2-norbornyl brosylate-6-endo-d | 80:20 EtOH-H₂O | 65 | 1.11 ± 0.01 | cdnsciencepub.com |

| syn-7-chloro-exo-2-norbornyl brosylate-6-endo-d | 80:20 EtOH-H₂O | 65 | 1.11 ± 0.01 | cdnsciencepub.com |

| anti-7-bromo-exo-2-norbornyl brosylate-6-endo-d | 80:20 EtOH-H₂O | 65 | 1.13 ± 0.01 | cdnsciencepub.com |

| syn-7-bromo-exo-2-norbornyl brosylate-6-endo-d | 80:20 EtOH-H₂O | 65 | 1.05 ± 0.01 | cdnsciencepub.com |

The careful measurement and interpretation of these secondary deuterium isotope effects have been pivotal in building the current understanding of the complex reaction mechanisms of this compound and related bicyclic compounds. They provide a nuanced view of the transition state, helping to distinguish between classical and non-classical carbocation pathways and to quantify the extent of neighboring group participation and hyperconjugative stabilization.

Applications of Bornyl Bromide in Academic Organic Synthesis Research

Bornyl Bromide as a Precursor for the Synthesis of Complex Organic Molecules

The bornyl framework is a recurring motif in natural products, and this compound provides a key entry point for introducing this bulky, lipophilic group into more complex structures. A notable application is in the synthesis of novel cannabinoid analogs designed to probe cannabinoid receptor interactions.

Researchers have synthesized a series of Δ⁸-tetrahydrocannabinol (Δ⁸-THC) analogs where bornyl or isobornyl groups are attached to the C3 position of the cannabinoid core. nih.gov In one approach, the synthesis involved the condensation of 5-bornylresorcinol or 5-isobornylresorcinol with (+)-trans-p-mentha-2,8-dien-1-ol. nih.gov The resulting compounds, such as bornyl-Δ⁸-THC, demonstrated significant binding affinities for both the CB1 and CB2 cannabinoid receptors. nih.gov The epimeric isobornyl-Δ⁸-THC, however, showed a notable 10-fold selectivity for the CB2 receptor, highlighting how the specific stereochemistry of the bornyl substituent can influence receptor subtype selectivity. nih.gov The general class of bornyl-Δ⁹-transtetrahydrocannabinolates has also been identified as a novel type of cannabinergic ligand. researchgate.netgoogle.com

The utility of this compound as a precursor is often realized through its conversion to the corresponding Grignard reagent, bornylmagnesium bromide. organic-chemistry.orgacs.org This organometallic reagent allows for the nucleophilic introduction of the bornyl group, enabling the formation of carbon-carbon bonds, a fundamental operation in the construction of complex molecular architectures.

Utilization in the Development of Chiral Auxiliaries and Asymmetric Catalysis Methodologies

The inherent chirality and ready availability of compounds from the camphor (B46023) family, including bornyl derivatives, make them valuable starting materials for the development of chiral auxiliaries. acs.orgbeilstein-journals.org These auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net

While this compound itself is not the auxiliary, it serves as a precursor to derivatives that are used to synthesize chiral ligands for asymmetric catalysis. A key example is the synthesis of (R)-(+)-bornylamine, which can be derived from this compound. This amine is then used as a building block for more complex chiral ligands. For instance, a neutral chiral nitrogen ligand, bis-((R)-(+)-Bornyl)acenaphthenequinonediimine ((R)-(+)-Bornyl-BIAN), was synthesized in a single step from (R)-(+)-bornylamine and acenaphthenequinone. york.ac.uk This ligand was subsequently used to form stable, chiral complexes with metals like zinc and nickel, demonstrating its potential for application in asymmetric metal catalysis. york.ac.uk Similarly, related derivatives like (-)-bornyl chloroformate have been employed as chiral auxiliaries in the synthesis of sophisticated, air-stable, P-chiral diphosphorus (B173284) ligands, which are valuable in catalysis. wikipedia.org

The effectiveness of the bornyl group as a chiral controller has been demonstrated in asymmetric Michael addition reactions, where a chiral amine bearing a bornyl group as a chiral auxiliary was used to control the formation of multiple contiguous chiral centers. researchgate.netwikipedia.org

Role in Chiral Organoborane Synthesis

Chiral organoboranes are powerful reagents for asymmetric synthesis, enabling the enantioselective formation of alcohols and other functional groups. nih.govorganic-chemistry.org A standard method for preparing organoboron compounds is the reaction of a Grignard reagent with a trialkyl borate (B1201080) or other boron electrophile. organic-chemistry.orgacs.org In principle, bornylmagnesium bromide could react with a boron source, such as trimethyl borate, to form a bornylboronic acid or its ester.

However, a review of the academic literature indicates that while this reaction is chemically feasible, bornyl-derived boranes are not widely employed as chiral reagents or catalysts in asymmetric synthesis. The field has predominantly favored other terpene-derived chiral auxiliaries, such as those based on α-pinene, which is used to generate highly effective reagents like diisopinocampheylborane (B13816774) (Ipc₂BH). organic-chemistry.org The synthesis of chiral boranes via methods like asymmetric carbene insertion into B-H bonds or through genetically programmed pathways has also focused on other scaffolds. nih.gov

Contribution to Stereodivergent Synthetic Strategies

Stereodivergent synthesis is a powerful strategy that allows for the selective formation of any possible stereoisomer of a product from a common starting material, typically by changing the catalyst or reaction conditions. york.ac.ukwikipedia.org While chiral auxiliaries are fundamental to many stereoselective reactions, the specific application of this compound or its direct derivatives in developing broad stereodivergent methodologies is not extensively documented in the surveyed literature.

Research has shown that chiral amines containing a bornyl group can act as effective chiral auxiliaries in stereoselective Michael addition reactions, allowing for the construction of multiple chiral centers with a specific, predictable stereochemical outcome. researchgate.netwikipedia.org These methods, however, are primarily designed to produce a single diastereomer by leveraging the fixed chirality of the bornyl scaffold, which is characteristic of substrate-controlled stereoselective reactions rather than catalyst-controlled stereodivergent synthesis.

Investigation of this compound in the Study of Halogen-π Interactions as a Model Compound

This compound has proven to be an important model compound for investigating halogen-π interactions, a class of non-covalent interactions that can play a significant role in molecular recognition and enzyme-substrate binding. The compound's rigid bicyclic structure provides a well-defined orientation for the bromine atom, facilitating detailed analysis of its interactions.

To assess the role of halogen-π bonds in substrate selectivity, the X-ray crystal structure of human Cytochrome P450 2B6 (CYP2B6) in a complex with this compound was solved. organic-chemistry.org The structural data revealed that this compound adopts a dual orientation within the enzyme's active site. organic-chemistry.org In the predominant orientation, a clear bromine-π bond is formed with the aromatic side chain of the amino acid residue Phenylalanine 108 (Phe108). organic-chemistry.org

The significance of this halogen-π interaction was further highlighted by comparing the binding of this compound with its non-halogenated analog, bornane. organic-chemistry.org In the crystal structure with bornane, the molecule also adopted two orientations, but in both, the corresponding carbon atom (C2) was displaced by more than 2.5 Å compared to its position in the this compound complex. organic-chemistry.org This displacement would place a bromine atom too far from any of the phenylalanine residues to form a π-bond, suggesting that the halogen-π interaction is a key determinant in orienting the ligand within the active site. organic-chemistry.org These studies suggest that such interactions may be a characteristic feature of the CYP2B family of enzymes. organic-chemistry.org

Data Tables

Table 1: Application of this compound Derivatives in Synthesis | Application Area | Derivative/Precursor | Resulting Compound/System | Research Finding | Citations | | :--- | :--- | :--- | :--- | :--- | | Complex Molecule Synthesis | Bornyl-resorcinol | Bornyl-Δ⁸-THC | Creates novel cannabinoid analogs with high affinity for CB1/CB2 receptors. nih.gov | | Chiral Ligand Development | (R)-(+)-Bornylamine | (R)-(+)-Bornyl-BIAN-Nickel Complex | Forms stable, chiral metal complexes for potential use in asymmetric catalysis. york.ac.uk | | Chiral Auxiliary Use | Chiral amine with bornyl group | β²,³-Amino esters | The bornyl group directs the stereoselective Michael addition to form contiguous chiral centers. researchgate.net |

Table 2: this compound as a Model for Halogen-π Interactions

| System Studied | Key Residue | Interaction Type | Observed Distance/Geometry | Comparison Compound | Finding | Citations |

|---|

Q & A

Q. What are the established synthetic routes for bornyl bromide, and how can reaction efficiency be optimized?

this compound is typically synthesized via halogenation of borneol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). To optimize efficiency, control reaction temperature (0–5°C to minimize side reactions), use anhydrous conditions, and monitor progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purification via fractional distillation or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and stereochemistry. The bromine atom induces distinct deshielding in adjacent protons.

- IR Spectroscopy : C-Br stretching vibrations (~500–600 cm⁻¹) confirm bromination.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M]⁺ at m/z ~215) and fragmentation patterns validate the molecular structure .

Q. How does this compound’s stability vary under different storage conditions, and what precautions are necessary?

this compound is sensitive to moisture and light. Store under inert gas (argon/nitrogen) in amber glass vials at –20°C. Regularly test stability via GC or HPLC to detect decomposition products like borneol or dibornyl ether .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in this compound’s binding interactions with cytochrome P450 enzymes?

X-ray crystallography of CYP2B6 complexes with this compound (2.27 Å resolution) reveals halogen-π interactions between the bromine atom and aromatic residues (e.g., Phe⁶⁰³). Comparative RMSD analyses (<0.2 Å) across ligand-bound structures highlight conformational stability, while Fo-Fc maps distinguish preferred ligand orientations (e.g., bromine "up" vs. "down") .